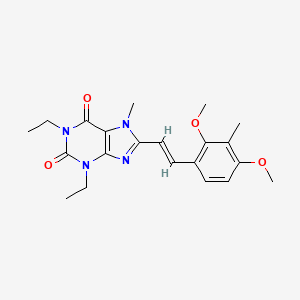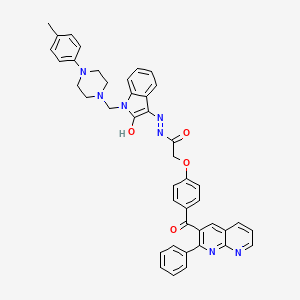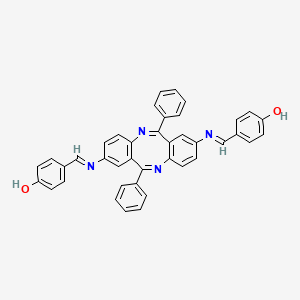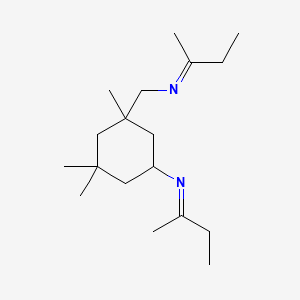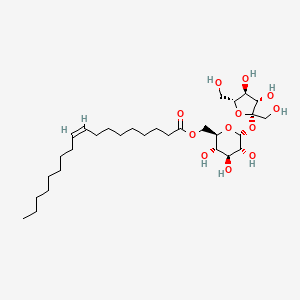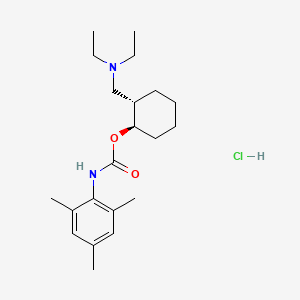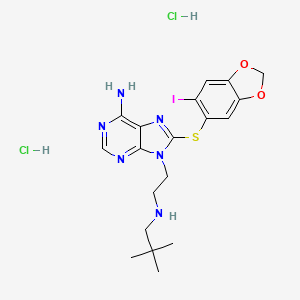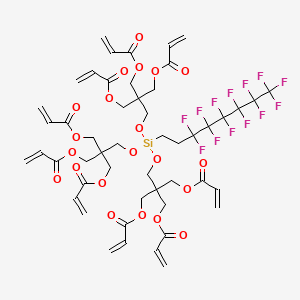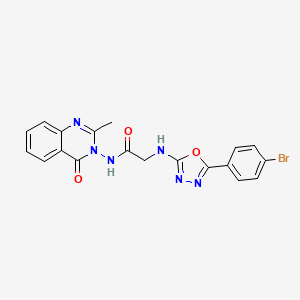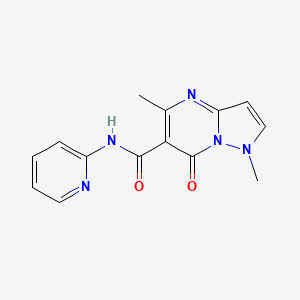
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-1,5-dimethyl-7-oxo-N-2-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Various synthetic pathways have been developed to enhance the structural diversity and functionalization of this scaffold . For instance, the regioselectivity of the reaction can be controlled using dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents or conducting reactions under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they may interact with cellular receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include other N-heterocyclic systems such as:
Purines: These compounds share structural similarities and participate in similar biochemical reactions.
Pyrimidines: Pyrimidine derivatives also exhibit comparable biological activities and are used in similar applications.
Uniqueness
The uniqueness of pyrazolo[1,5-a]pyrimidine derivatives lies in their fused ring system, which provides a rigid and planar structure that enhances their binding affinity to molecular targets . This structural feature also contributes to their diverse photophysical properties, making them valuable in material science applications .
Propriétés
Numéro CAS |
87948-73-0 |
|---|---|
Formule moléculaire |
C14H13N5O2 |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
1,5-dimethyl-7-oxo-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-9-12(13(20)17-10-5-3-4-7-15-10)14(21)19-11(16-9)6-8-18(19)2/h3-8H,1-2H3,(H,15,17,20) |
Clé InChI |
JOOAYCACDSMSBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C(=N1)C=CN2C)C(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


